(2-Chloro-6-fluorophenyl)methyl 2-nitrobenzoate
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Overview
Description
(2-Chloro-6-fluorophenyl)methyl 2-nitrobenzoate is an organic compound that belongs to the class of aromatic esters This compound is characterized by the presence of a 2-chloro-6-fluorophenyl group attached to a methyl 2-nitrobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6-fluorophenyl)methyl 2-nitrobenzoate typically involves the esterification of 2-nitrobenzoic acid with (2-chloro-6-fluorophenyl)methanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-6-fluorophenyl)methyl 2-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and appropriate solvents such as ethanol or dimethylformamide (DMF).
Major Products Formed
Oxidation: (2-Chloro-6-fluorophenyl)methyl 2-aminobenzoate.
Reduction: 2-Chloro-6-fluorophenylmethanol and 2-nitrobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Chloro-6-fluorophenyl)methyl 2-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Chloro-6-fluorophenyl)methyl 2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit certain enzymes or receptors, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(2-Chloro-6-fluorophenyl)methyl benzoate: Lacks the nitro group, which may result in different chemical and biological properties.
(2-Chloro-6-fluorophenyl)methyl 4-nitrobenzoate: Similar structure but with the nitro group in a different position, potentially altering its reactivity and applications.
Uniqueness
(2-Chloro-6-fluorophenyl)methyl 2-nitrobenzoate is unique due to the specific positioning of the nitro group, which can influence its chemical reactivity and biological activity. This compound’s distinct structure allows for targeted applications in various fields of research and industry.
Properties
IUPAC Name |
(2-chloro-6-fluorophenyl)methyl 2-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClFNO4/c15-11-5-3-6-12(16)10(11)8-21-14(18)9-4-1-2-7-13(9)17(19)20/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSLSQMOVCGFBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC2=C(C=CC=C2Cl)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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